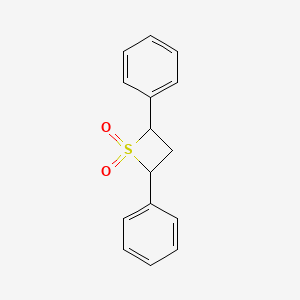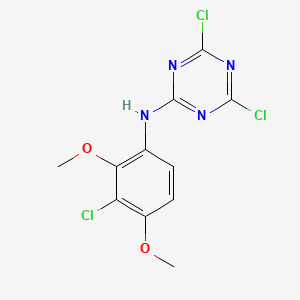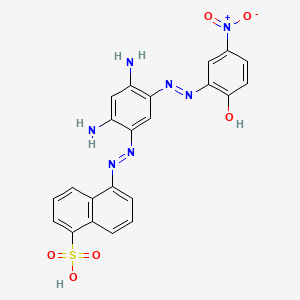
Alizarol Brown EB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alizarol Brown EB is a synthetic organic compound primarily used as a dye. It belongs to the class of anthraquinone dyes, which are known for their vibrant colors and stability. This compound is particularly noted for its application in the leather industry, where it imparts a rich brown hue to leather products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alizarol Brown EB typically involves the reaction of alizarin with various aromatic amines under controlled conditions. The process begins with the nitration of alizarin, followed by reduction to form the corresponding amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves multiple steps, including nitration, reduction, diazotization, and coupling, each requiring specific conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alizarol Brown EB undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dyeing and pigmentation .
Scientific Research Applications
Alizarol Brown EB has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which Alizarol Brown EB exerts its effects is primarily through its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs in DNA. Additionally, the dye can generate reactive oxygen species under light exposure, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Alizarin: A red dye used historically for textile dyeing.
Anthraquinone: The parent compound for many dyes, including Alizarol Brown EB.
Mordant Brown 33: Another brown dye used in the leather industry.
Uniqueness: this compound stands out due to its specific shade of brown and its stability under various environmental conditions. Unlike some other dyes, it does not easily degrade under light or heat, making it particularly valuable for applications requiring long-lasting color .
Properties
CAS No. |
25747-14-2 |
|---|---|
Molecular Formula |
C22H17N7O6S |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H17N7O6S/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35/h1-11,30H,23-24H2,(H,33,34,35) |
InChI Key |
VMKWPUCCYMSOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



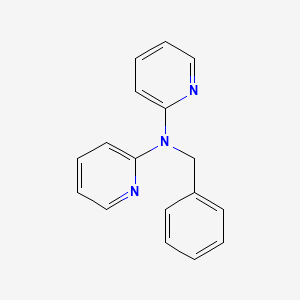

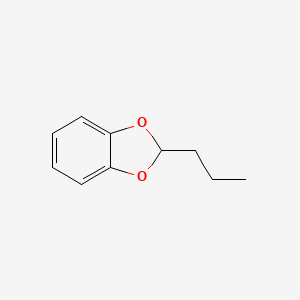
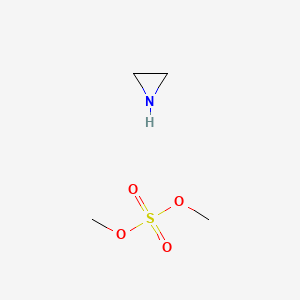
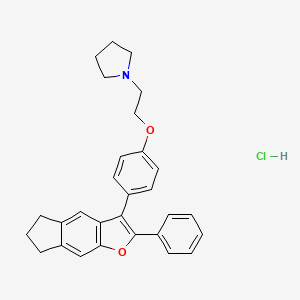
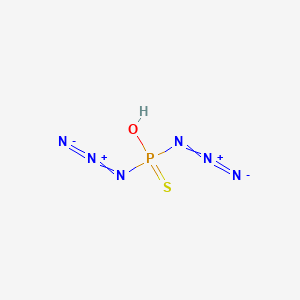
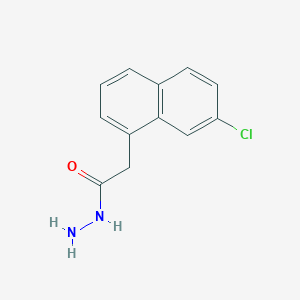
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
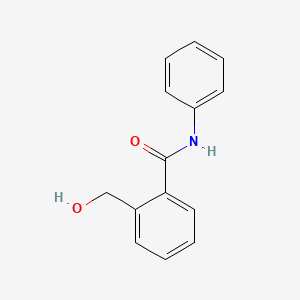
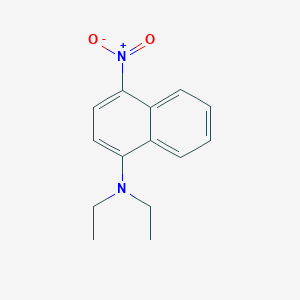
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
